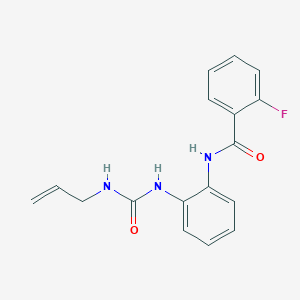

N-(2-(3-allylureido)phenyl)-2-fluorobenzamide

Description

N-(2-(3-Allylureido)phenyl)-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a 2-fluorobenzoyl group linked to a phenyl ring substituted with a 3-allylureido moiety.

Propriétés

IUPAC Name |

2-fluoro-N-[2-(prop-2-enylcarbamoylamino)phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2/c1-2-11-19-17(23)21-15-10-6-5-9-14(15)20-16(22)12-7-3-4-8-13(12)18/h2-10H,1,11H2,(H,20,22)(H2,19,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJZTPQUBPFLMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-allylureido)phenyl)-2-fluorobenzamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Allylureido Intermediate: This step involves the reaction of an allyl isocyanate with an appropriate amine to form the allylureido intermediate.

Coupling with Fluorobenzamide: The allylureido intermediate is then coupled with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product, N-(2-(3-allylureido)phenyl)-2-fluorobenzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(3-allylureido)phenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The fluorobenzamide moiety can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amines or other reduced forms.

Substitution: Substituted benzamides with various functional groups replacing the fluorine atom.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mécanisme D'action

The mechanism of action of N-(2-(3-allylureido)phenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Analogues from the Cambridge Structural Database (CSD)

The Cambridge Structural Database (CSD) catalogs numerous halogenated benzamides, providing a basis for comparison:

Key Observations :

- Fluorine Substitution: Fo23 (tri-fluorinated) exhibits stronger C-F···C stacking interactions compared to mono- or di-fluorinated analogues, which may enhance crystallinity . The target compound’s single fluorine atom likely reduces such interactions but retains moderate electronic effects.

- Functional Groups : The allylureido group in the target compound introduces a urea linkage (-NH-CO-NH-) and an allyl chain, enabling diverse hydrogen-bonding and π-alkyl interactions absent in Fo23 and other halogenated derivatives .

- Crystallographic Behavior: Fo23 crystallizes in a monoclinic system (space group Pn) with planar aromatic rings (interplanar angle: 0.5°) and 1D hydrogen-bonded chains along the a-axis . The allylureido group may disrupt coplanarity, leading to different packing motifs or polymorphs.

Activité Biologique

N-(2-(3-allylureido)phenyl)-2-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against specific pathogens, and relevant pharmacological properties.

Chemical Structure and Properties

N-(2-(3-allylureido)phenyl)-2-fluorobenzamide features a fluorine atom attached to a benzamide structure, which is known to enhance lipophilicity and potentially improve the compound's interaction with biological targets. The presence of the allylureido group may contribute to its biological activity by modulating receptor interactions or enzymatic pathways.

-

Antifungal Activity :

- Studies have indicated that compounds similar to N-(2-(3-allylureido)phenyl)-2-fluorobenzamide exhibit significant antifungal properties. For instance, compounds with similar structural motifs have demonstrated effective inhibition of ergosterol synthesis in fungi, which is a critical component of fungal cell membranes. This mechanism is akin to that of azole antifungals, targeting the CYP51 enzyme involved in ergosterol biosynthesis .

- Cytotoxicity :

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | Inhibition Rate/IC50 (μM) |

|---|---|---|

| Antifungal | Candida albicans | MIC 50 = 1.23 |

| Antifungal | Candida parapsilosis | MIC 50 = 1.23 |

| Cytotoxicity | NIH/3T3 | IC50 = 148.26 |

| Cytotoxicity | NIH/3T3 | IC50 = 187.66 |

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to N-(2-(3-allylureido)phenyl)-2-fluorobenzamide:

- Study on Ergosterol Inhibition : A detailed investigation revealed that certain derivatives significantly inhibited ergosterol synthesis at rates exceeding 80% over 48 hours, indicating potent antifungal activity comparable to established drugs like ketoconazole .

- Cytotoxicity Analysis : The cytotoxic profile against NIH/3T3 cells demonstrated that while these compounds are effective against fungal pathogens, they exhibit relatively low toxicity towards mammalian cells at therapeutic concentrations, which is crucial for drug development .

Pharmacokinetic Considerations

The absorption, distribution, metabolism, and excretion (ADME) properties of N-(2-(3-allylureido)phenyl)-2-fluorobenzamide and its analogs have been assessed through in silico studies. These studies suggest that the compound possesses favorable ADME characteristics that enhance its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.